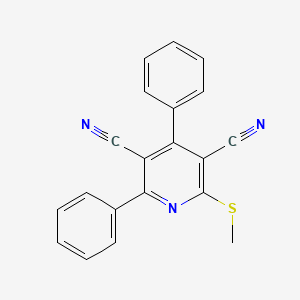![molecular formula C18H19ClN4O3 B14412647 2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide CAS No. 80687-19-0](/img/structure/B14412647.png)
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloroethyl group, a nitroso group, and a diphenylpropanamide moiety, making it a subject of interest in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-chloroethylamine with nitrosyl chloride to form 2-chloroethyl(nitroso)amine. This intermediate is then reacted with N,3-diphenylpropanamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloroethyl group is replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or amines.
Applications De Recherche Scientifique
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The nitroso group is particularly important in this context, as it can participate in redox reactions and form reactive intermediates that interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (1-[(2-chloroethyl)(nitroso)carbamoyl]amino)ethylphosphonate: A related compound with similar structural features and chemical properties.
N-[(2-Chloroethyl)(nitroso)carbamoyl]alanine: Another compound in the same class, known for its biological activity.
Uniqueness
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
80687-19-0 |
|---|---|
Formule moléculaire |
C18H19ClN4O3 |
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide |
InChI |
InChI=1S/C18H19ClN4O3/c19-11-12-23(22-26)18(25)21-16(13-14-7-3-1-4-8-14)17(24)20-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,25) |
Clé InChI |
YHJIBICWNASFBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



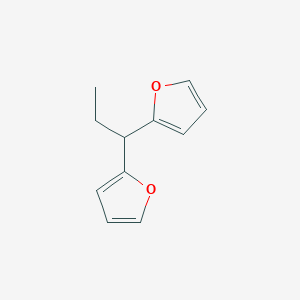
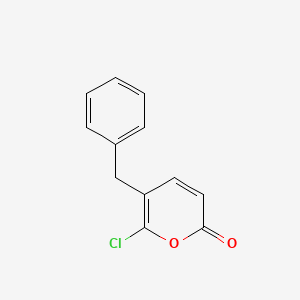
![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)


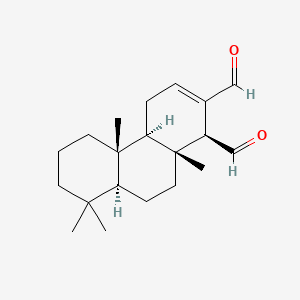

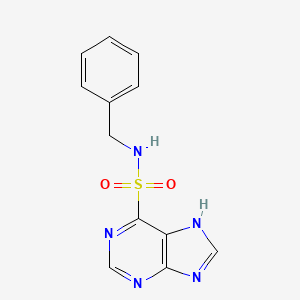
![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)

![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
